3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H21NO5. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both carboxylic acid and ester functional groups. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of tert-butyl chloroformate to protect the nitrogen atom, followed by the reaction with a carboxymethoxy reagent under basic conditions . The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Carboxymethoxy-piperidine-1-carboxylic acid methyl ester
- 3-Carboxymethoxy-piperidine-1-carboxylic acid ethyl ester
- 3-Carboxymethoxy-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity and stability are essential, such as in drug development and industrial synthesis .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-5-9(7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLYNLCAWXUCDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655151 | |
Record name | {[1-(tert-Butoxycarbonyl)piperidin-3-yl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231622-09-6 | |
Record name | {[1-(tert-Butoxycarbonyl)piperidin-3-yl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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